molecular formula C7H8N2O3 B2556446 2-Ethoxy-3-nitropyridine CAS No. 31594-44-2

2-Ethoxy-3-nitropyridine

Cat. No. B2556446
CAS RN: 31594-44-2
M. Wt: 168.152
InChI Key: KJTXUEVNNJSFJA-UHFFFAOYSA-N
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Description

2-Ethoxy-3-nitropyridine is a pyridine-based compound that has been studied for its potential in various fields including materials science, organic synthesis, and pharmaceuticals. It has a molecular formula of C7H8N2O3 .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3-nitropyridine consists of a pyridine ring with a nitro group (-NO2) and an ethoxy group (-OCH2CH3) attached to it .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Scientific Research Applications

Solvent Reactivity Studies

The reactivity of nitropyridine derivatives, including 2-ethoxy-3-nitropyridine, in various solvents has been studied. For example, Hertog and Jouwersma (1953) investigated the reactivity of different nitropyridine derivatives towards ammonia in water and ethanol. They found that higher solvent polarity accelerates substitution processes, particularly affecting substituents in the para or ortho position relative to the nitro group. This research is significant for understanding the chemical behavior of 2-ethoxy-3-nitropyridine in different environments (Hertog & Jouwersma, 1953).

Synthesis of Derivatives

Synthesis of various derivatives from 2-ethoxy-3-nitropyridine has been explored. For instance, a study by Hertog, Jouwersma, Wal, and Willebrands‐Schogt (2010) elaborated on the synthesis of 2‐amino‐5‐ethoxypyridine starting from 2-amino-pyridine and 3-ethoxypyridine. This synthesis process avoids using 2-amino-5-bromopyridine due to side-reactions, highlighting the utility of 2-ethoxy-3-nitropyridine in avoiding such issues (Hertog et al., 2010).

Molecular Diodes and Actuators

In the field of molecular electronics, 2-ethoxy-3-nitropyridine-based molecules have shown potential as molecular diodes and actuators. Derosa, Guda, and Seminario (2003) researched a molecule containing a 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine structure, demonstrating its ability to undergo charge-induced conformational switching and rectifying behavior. This finding indicates the potential of 2-ethoxy-3-nitropyridine derivatives in creating molecular devices operated by external fields (Derosa, Guda & Seminario, 2003).

Safety And Hazards

2-Ethoxy-3-nitropyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

2-ethoxy-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7-6(9(10)11)4-3-5-8-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTXUEVNNJSFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-nitropyridine

Citations

For This Compound
8
Citations
吴道新, 刘民华, 柳爱平, 黄明智, 胡志彬, 任叶果… - 结构化学, 2012 - cqvip.com
… 摘要 :The title compound N-((6-chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyri-din-2-amine(4) was synthesized by reacting the mixture of 6-chloro-2-ethoxy-3-nitropyridine(1) …
Number of citations: 2 www.cqvip.com
JA Carbon, SH Tabata - The Journal of Organic Chemistry, 1962 - ACS Publications
… (Ila) by the treatment of 2-chloro-3-nitropyridine (la) with a solution of guanidine in ethanol resulted predominantly in ether formation, the main product being 2-ethoxy-3-nitropyridine. A …
Number of citations: 17 pubs.acs.org
A Liu, W Yu, M Liu, J Bai, W Liu, X Liu… - Journal of agricultural …, 2015 - ACS Publications
Dihalopropene ether insecticides are known for good features such as no cross-resistance to other insecticide classes and safety for mammals. Pyridalyl is the only currently …
Number of citations: 13 pubs.acs.org
HU Blank, I Wempen, JJ Fox - The Journal of Organic Chemistry, 1970 - ACS Publications
The 5-nitropyrimidines 1-5and the5-nitropyridines 6 react with sodium azide to furnish the 8-azapurines 14-18 and the v-triazolo [4, 5-b] pyridines 19, respectively. The first step of this …
Number of citations: 37 pubs.acs.org
PH Laursen, BE Christensen - The Journal of Organic Chemistry, 1962 - ACS Publications
… (Ila) by the treatment of 2-chloro-3-nitropyridine (la) with a solution of guanidine in ethanol resulted predominantly in ether formation, the main product being 2-ethoxy-3-nitropyridine. A …
Number of citations: 4 pubs.acs.org
R De Bode, CA Salemink - Recueil des Travaux Chimiques …, 1974 - Wiley Online Library
The attempted synthesis of 3‐deazaguanine along two pathways has lead to several new imidazo[4,5‐c]pyridines. 3‐Deazaguanine itself could not be isolated from the preceding 2‐(…
Number of citations: 8 onlinelibrary.wiley.com
F Roschangar, JC Brown, BE Cooley Jr, MJ Sharp… - Tetrahedron, 2002 - Elsevier
… solvent additive due to its propensity to add directly to the highly electron-deficient 2-chloro-3-nitropyridine (27), delivering notable amounts of the undesired 2-ethoxy-3-nitropyridine. …
Number of citations: 40 www.sciencedirect.com
OF DINITROPHENYL, J MURTO… - Suomen …, 1970 - Suomalaisten Kemistien Seura.
Number of citations: 0

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